9-Chloro-4-methylacridine
CAS No.: 16492-11-8
Cat. No.: VC7951470
Molecular Formula: C14H10ClN
Molecular Weight: 227.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16492-11-8 |
|---|---|
| Molecular Formula | C14H10ClN |
| Molecular Weight | 227.69 g/mol |
| IUPAC Name | 9-chloro-4-methylacridine |
| Standard InChI | InChI=1S/C14H10ClN/c1-9-5-4-7-11-13(15)10-6-2-3-8-12(10)16-14(9)11/h2-8H,1H3 |
| Standard InChI Key | BJKBNMNIEHNIPT-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC2=C(C3=CC=CC=C3N=C12)Cl |
| Canonical SMILES | CC1=CC=CC2=C(C3=CC=CC=C3N=C12)Cl |
Introduction
Synthesis Methodologies
Classical Approaches: Ullmann Coupling and Friedel-Crafts Cyclization
Scheme 1: Ullmann Coupling Route
Modern Triflate-Mediated Synthesis
A more efficient parallel synthesis strategy utilizes triflate-activated salicylic acid derivatives (Scheme 2) . Methylation of 4-methylsalicylic acid with methyl iodide () yields the methyl ester, which is subsequently converted to the triflate using triflic anhydride (). Palladium-catalyzed cross-coupling with 3-chloroaniline generates a diarylamine intermediate, followed by -mediated cyclization to afford 9-chloro-4-methylacridine in 75–85% yield . This method permits rapid diversification of the acridine core and sidechains.
Scheme 2: Triflate-Based Route
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